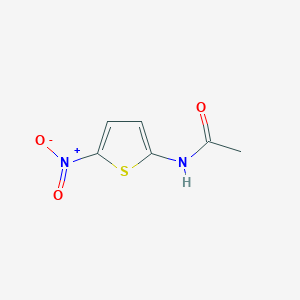![molecular formula C18H34N2OS3 B13756200 3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione CAS No. 72453-57-7](/img/structure/B13756200.png)
3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of dodecyloxybutylamine with carbon disulfide and hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as distillation, crystallization, or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiols and other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiadiazolidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[1-(Octyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione
- 3-[1-(Hexadecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione
- 3-[1-(Decyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione
Uniqueness
The dodecyloxy group provides distinct hydrophobic characteristics, making it suitable for applications where such properties are desired .
Eigenschaften
CAS-Nummer |
72453-57-7 |
|---|---|
Molekularformel |
C18H34N2OS3 |
Molekulargewicht |
390.7 g/mol |
IUPAC-Name |
3-(1-dodecoxybutyl)-1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C18H34N2OS3/c1-3-5-6-7-8-9-10-11-12-13-15-21-16(14-4-2)20-18(23)24-17(22)19-20/h16H,3-15H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
RRGMOIMGKQCAOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(CCC)N1C(=S)SC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
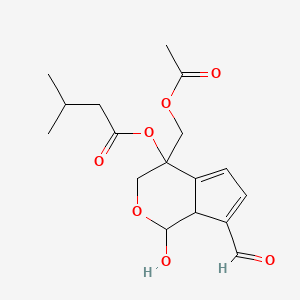
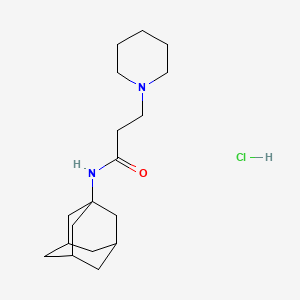
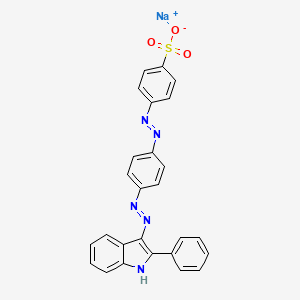
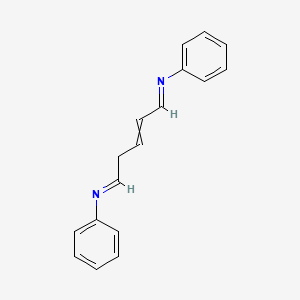
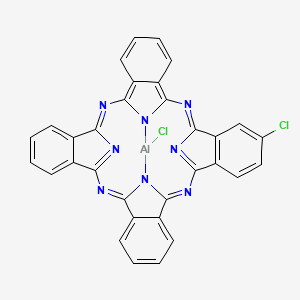
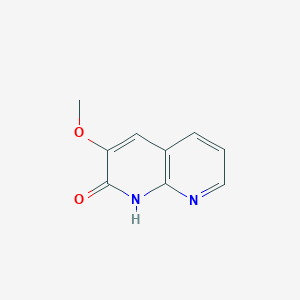
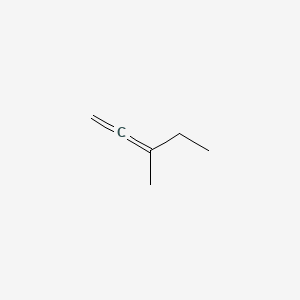
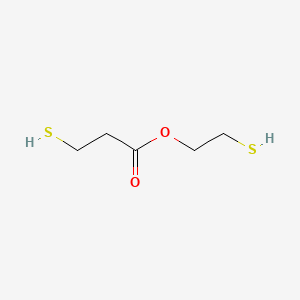
![Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride](/img/structure/B13756171.png)


![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
